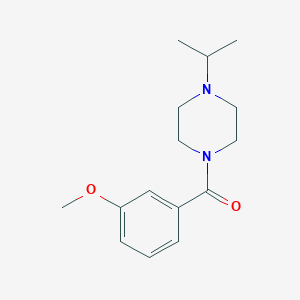
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine, also known as CBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBMP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine is not yet fully understood, but it is believed to act on the GABAergic system in the brain. 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. Additionally, 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine for lab experiments is its unique chemical structure, which makes it a promising candidate for further research. Additionally, 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to exhibit a range of pharmacological properties, which may make it useful for studying the GABAergic system and other neurotransmitter systems. However, one limitation of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential as a treatment for neuropathic pain, as it has been shown to exhibit analgesic properties in animal models. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine and its effects on the GABAergic system. Finally, 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine may have potential as a treatment for psychiatric disorders, such as anxiety and depression, and further research is needed to explore this possibility.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride and piperazine in the presence of an organic base. This step is followed by the reaction of the resulting intermediate with 4-methoxybenzoyl chloride in the presence of a catalyst. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Additionally, 1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine has been investigated for its potential as a treatment for neuropathic pain and as an antipsychotic agent.
Propriétés
Nom du produit |
1-(4-Chlorobenzyl)-4-(4-methoxybenzoyl)piperazine |
|---|---|
Formule moléculaire |
C19H21ClN2O2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-4-16(5-9-18)19(23)22-12-10-21(11-13-22)14-15-2-6-17(20)7-3-15/h2-9H,10-14H2,1H3 |
Clé InChI |
DIWQIGYPLIMOMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)

![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)


![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)